molecular formula C5H2F4N2 B178973 2-Fluoro-5-(trifluoromethyl)pyrimidine CAS No. 1214344-68-9

2-Fluoro-5-(trifluoromethyl)pyrimidine

Cat. No. B178973
CAS RN: 1214344-68-9
M. Wt: 166.08 g/mol
InChI Key: QEWJTWUFYSMONN-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2F4N2 . It has a molecular weight of 166.08 g/mol . The IUPAC name for this compound is this compound .


Synthesis Analysis

Trifluoromethylpyridines, which include this compound, are synthesized and applied as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic due to the unique physicochemical properties of the fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring with a fluorine atom at the 2nd position and a trifluoromethyl group at the 5th position . The InChI string representation of the molecule is InChI=1S/C5H2F4N2/c6-4-10-1-3 (2-11-4)5 (7,8)9/h1-2H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.08 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 127 . It has no hydrogen bond donors, six hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)pyrimidine has a variety of scientific research applications. It is used as a reagent in organic synthesis for the preparation of various compounds, such as 2-fluoro-5-trifluoromethylbenzene. It is also used as a building block in drug design, as a pharmaceutical intermediate, and as a starting material for the synthesis of other organic compounds. In addition, this compound has been used as a catalyst in the synthesis of various organic compounds, such as 2-fluoro-3-methylpyrrolidines.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-Fluoro-5-(trifluoromethyl)pyrimidine in laboratory experiments are that it is relatively inexpensive, easy to synthesize, and has a wide range of applications. Furthermore, the compound is stable and has a low toxicity. However, it should be noted that the compound is volatile and can be easily lost if not handled carefully. In addition, the compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-Fluoro-5-(trifluoromethyl)pyrimidine are still being explored. Some potential future directions include the use of the compound as a pharmaceutical intermediate, as a catalyst in organic synthesis, and as a building block in drug design. In addition, further research into the biochemical and physiological effects of the compound could lead to potential therapeutic applications. Finally, the use of the compound as a reagent in organic synthesis could lead to the development of new and innovative compounds.

Synthesis Methods

The synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine is achieved through the reaction of 2-fluoro-1,3-dimethylpyrimidine with trifluoromethyl iodide. The reaction proceeds in a one-pot procedure, with the reaction taking place in the presence of a base, such as sodium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature of around 0°C. The reaction is typically complete within 1-2 hours.

Safety and Hazards

2-Fluoro-5-(trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWJTWUFYSMONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602138
Record name 2-Fluoro-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214344-68-9
Record name 2-Fluoro-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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